molecular formula C16H15ClN4 B14613106 3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile CAS No. 59528-01-7

3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile

Cat. No.: B14613106
CAS No.: 59528-01-7
M. Wt: 298.77 g/mol
InChI Key: HQEJPIRWUIVOFF-UHFFFAOYSA-N
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Description

3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile is an organic compound that features a diazenyl group, a chlorophenyl group, and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile typically involves a multi-step process. One common method includes the diazotization of 4-chloroaniline followed by coupling with 4-aminobenzylamine. The resulting intermediate is then reacted with acrylonitrile under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of dyes and pigments due to its diazenyl group.

Mechanism of Action

The mechanism of action of 3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the chlorophenyl group may interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(4-Chlorophenyl)diazenyl]aniline: Shares the diazenyl and chlorophenyl groups but lacks the propanenitrile group.

    4-[(E)-(4-Chlorophenyl)diazenyl]benzoic acid: Similar structure with a carboxylic acid group instead of the propanenitrile group.

Uniqueness

3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile is unique due to the presence of the propanenitrile group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

59528-01-7

Molecular Formula

C16H15ClN4

Molecular Weight

298.77 g/mol

IUPAC Name

3-[[4-[(4-chlorophenyl)diazenyl]phenyl]methylamino]propanenitrile

InChI

InChI=1S/C16H15ClN4/c17-14-4-8-16(9-5-14)21-20-15-6-2-13(3-7-15)12-19-11-1-10-18/h2-9,19H,1,11-12H2

InChI Key

HQEJPIRWUIVOFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCC#N)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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